1-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-3-carboxamide
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Overview
Description
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a fluorophenyl group, a methanesulfonyl group, a methoxyphenyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the fluorophenyl group: This step may involve nucleophilic aromatic substitution reactions.
Attachment of the methanesulfonyl group: This can be done using sulfonylation reactions with reagents like methanesulfonyl chloride.
Incorporation of the methoxyphenyl group: This step might involve etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features differentiate it from similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C20H23FN2O4S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H23FN2O4S/c1-27-19-10-8-18(9-11-19)22-20(24)16-3-2-12-23(13-16)28(25,26)14-15-4-6-17(21)7-5-15/h4-11,16H,2-3,12-14H2,1H3,(H,22,24) |
InChI Key |
BRAFECQGPSYFLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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